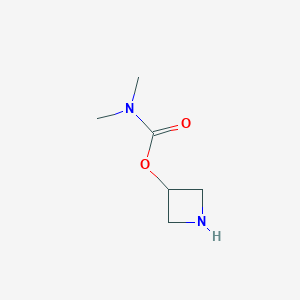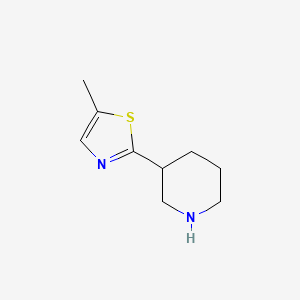
3-(5-Methyl-1,3-thiazol-2-yl)piperidine
Overview
Description
“3-(5-Methyl-1,3-thiazol-2-yl)piperidine” is a compound with the molecular formula C9H14N2S and a molecular weight of 182.29 . It is a part of a collection of unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “3-(5-Methyl-1,3-thiazol-2-yl)piperidine”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-1,3-thiazol-2-yl)piperidine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is an important synthetic medicinal block for drug construction .Chemical Reactions Analysis
Piperidine derivatives, including “3-(5-Methyl-1,3-thiazol-2-yl)piperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methyl-1,3-thiazol-2-yl)piperidine” include its molecular formula (C9H14N2S), molecular weight (182.29), and its SMILES string (CC1=CSC(C2CNCCC2)=N1) .Scientific Research Applications
Antimicrobial Applications
Piperidine-mediated Synthesis of Thiazolyl Chalcones Piperidine-mediated synthesis involving 3-(5-Methyl-1,3-thiazol-2-yl)piperidine leads to the production of thiazolyl chalcones and their derivatives, which have been identified as potent antimicrobial agents. The compounds synthesized through this process exhibit significant potency in combating microbial infections (Venkatesan & Maruthavanan, 2012).
Antimicrobial Evaluation of Thiazolo[3,2-a] Pyridine Derivatives Thiazolo[3,2-a]pyridine and thiazolo[2′,3′:6,1]-pyrido[2,3-d]pyrimidine derivatives synthesized using a process involving piperidine have demonstrated significant antimicrobial activity. These compounds have been effective against a range of bacterial and fungal strains, highlighting their potential in antimicrobial treatment strategies (El-Hag Ali et al., 2005).
Anticancer and Antiproliferative Applications
Anticancer Evaluation of 1,3-Thiazoles Compounds with a piperidine substituent at C2 of the 1,3-thiazole cycle have shown promising anticancer activity. These compounds were particularly effective against various cancer cell lines, including lung, kidney, breast cancer, and melanoma, indicating their potential as anticancer agents (Turov, 2020).
Antiproliferative Effect of Novel Thiazolidinone Conjugates Novel thiazolidinone analogues synthesized using piperidine-based structures have shown significant antiproliferative effects on human leukemic cells. These compounds have the potential to induce cell death, suggesting their application in cancer treatment strategies (Kumar et al., 2014).
Insecticidal Applications
Insecticidal Activity of Piperidine Thiazole Compounds Novel piperidine thiazole compounds have demonstrated considerable insecticidal activities, particularly against armyworms. The lethal rates of these compounds at certain concentrations indicate their potential utility in agricultural pest control (Ding et al., 2019).
properties
IUPAC Name |
5-methyl-2-piperidin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGCOFDZSFVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3-thiazol-2-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





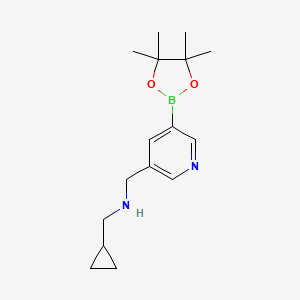
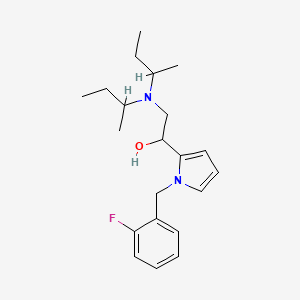

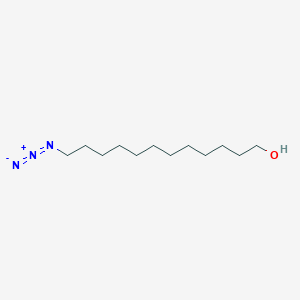
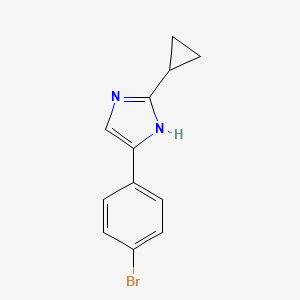


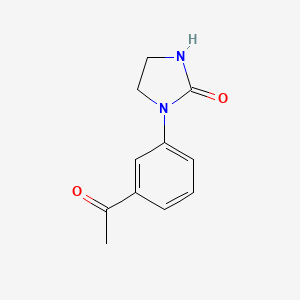

![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)
